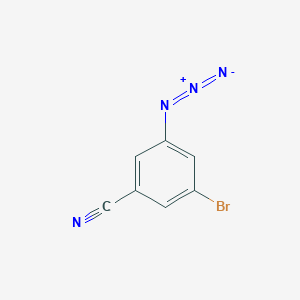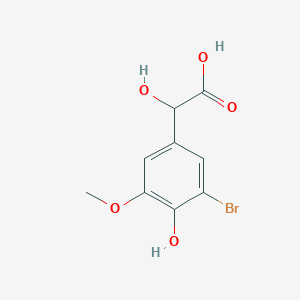
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid is a chemical compound with the molecular formula C9H9BrO5 and a molecular weight of 277.07 g/mol . This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a methoxy group attached to a benzene ring, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-hydroxy-3-methoxybenzaldehyde, followed by oxidation and subsequent acetic acid formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzeneacetic acid derivatives.
Applications De Recherche Scientifique
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the acetic acid moiety.
3,4-Dihydroxy-5-methoxybenzoic acid: Similar structure but lacks the bromine atom.
4-Hydroxy-3-methoxybenzaldehyde: Precursor compound used in the synthesis of 3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid.
Uniqueness
This compound is unique due to the combination of bromine, hydroxyl, and methoxy groups on the benzene ring, along with the acetic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications .
Propriétés
Formule moléculaire |
C9H9BrO5 |
|---|---|
Poids moléculaire |
277.07 g/mol |
Nom IUPAC |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO5/c1-15-6-3-4(7(11)9(13)14)2-5(10)8(6)12/h2-3,7,11-12H,1H3,(H,13,14) |
Clé InChI |
KUWYGCNKXRJLTN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C(C(=O)O)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


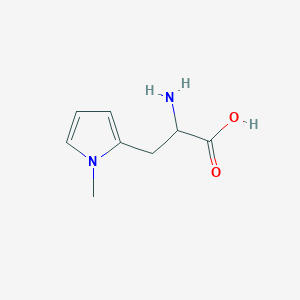
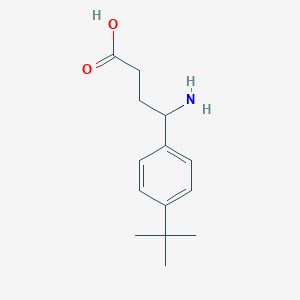
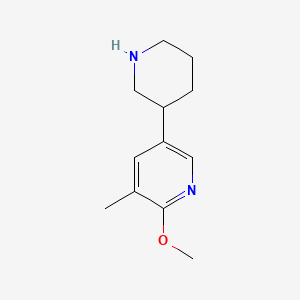
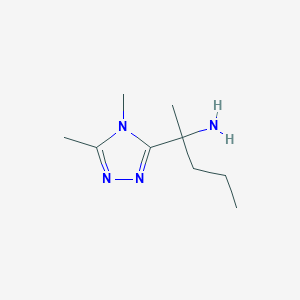

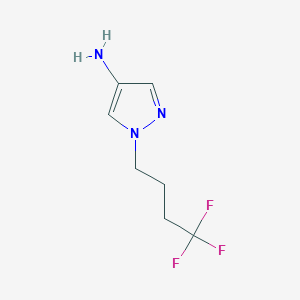


![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)


